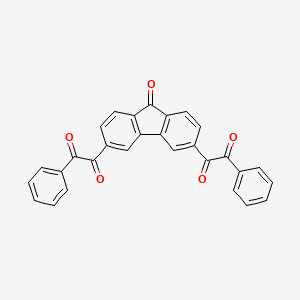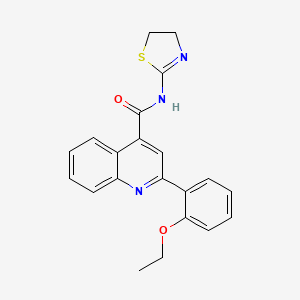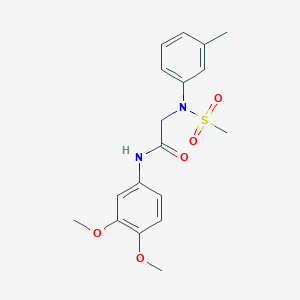
1,1'-(9-oxo-9H-fluorene-3,6-diyl)bis(2-phenylethane-1,2-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[9-oxo-6-(2-oxo-2-phenylacetyl)fluoren-3-yl]-2-phenylethane-1,2-dione is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and phenylethane dione moiety
Preparation Methods
The synthesis of 1-[9-oxo-6-(2-oxo-2-phenylacetyl)fluoren-3-yl]-2-phenylethane-1,2-dione typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the fluorenyl intermediate, followed by the introduction of the phenylethane dione moiety. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[9-oxo-6-(2-oxo-2-phenylacetyl)fluoren-3-yl]-2-phenylethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[9-oxo-6-(2-oxo-2-phenylacetyl)fluoren-3-yl]-2-phenylethane-1,2-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[9-oxo-6-(2-oxo-2-phenylacetyl)fluoren-3-yl]-2-phenylethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[9-oxo-6-(2-oxo-2-phenylacetyl)fluoren-3-yl]-2-phenylethane-1,2-dione can be compared with other similar compounds, such as:
Fluorenyl derivatives: These compounds share the fluorenyl group and may have similar chemical properties and reactivity.
Phenylethane dione derivatives: Compounds with the phenylethane dione moiety may exhibit similar biological activities and applications
Properties
Molecular Formula |
C29H16O5 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-[9-oxo-6-(2-oxo-2-phenylacetyl)fluoren-3-yl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C29H16O5/c30-25(17-7-3-1-4-8-17)27(32)19-11-13-21-23(15-19)24-16-20(12-14-22(24)29(21)34)28(33)26(31)18-9-5-2-6-10-18/h1-16H |
InChI Key |
ZYNXBLADBLRQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=C(C=C2)C(=O)C4=C3C=C(C=C4)C(=O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B12479425.png)

![N-(2,6-diethylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12479439.png)
![2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12479442.png)
![N-(2-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12479443.png)
![4-chloro-N-[(3-chlorophenyl)methyl]-N-[(hydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12479445.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclohexanamine](/img/structure/B12479448.png)
![2-(4-Methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B12479449.png)

![4-(4-ethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12479452.png)

![4-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B12479483.png)
![N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12479493.png)
![N-[3-Hydroxyfurosta-5,20(22)-dien-26-yl]acetamide](/img/structure/B12479505.png)
